1,2-Propanediol, 3-(heptyloxy)-
Description
Historical Evolution of Alkyl Glyceryl Ethers Research
The study of alkyl glyceryl ethers traces its origins to early 20th-century investigations into glycol ethers, which were first commercialized as solvents under the "Cellosolve" trademark in 1924. While initial research prioritized ethylene glycol derivatives, the discovery of plasmalogens—naturally occurring vinyl ether lipids—by Feulgen and Voit in 1924 marked a pivotal shift toward understanding biologically relevant ether bonds. The synthetic analog 1,2-propanediol, 3-(heptyloxy)- emerged as a subject of interest in the 1960s, coinciding with advancements in lipidomics and surfactant design. Its heptyloxy chain distinguishes it from shorter-chain glyceryl ethers, offering unique physicochemical properties that bridge small-molecule solvents and macromolecular amphiphiles.
Taxonomic Classification Within Glycerol Ether Derivatives
1,2-Propanediol, 3-(heptyloxy)- belongs to the subclass of monoalkyl glyceryl ethers , characterized by a single alkyl chain bonded to the glycerol backbone via an ether linkage. Its taxonomic position is defined by the following attributes:
| Property | Value |
|---|---|
| IUPAC Name | 3-(Heptyloxy)propane-1,2-diol |
| Molecular Formula | C₁₀H₂₂O₃ |
| Structural Class | Monoalkyl glycerol ether |
| Chain Length | C₇ (heptyl) |
| Functional Groups | Ether, vicinal diol |
This compound is isosteric with plasmalogens but lacks the vinyl ether bond, placing it in a distinct category from endogenous ether lipids. Its synthetic origin contrasts with natural glycerol ethers found in archaeal membranes, which typically feature isoprenoid chains.
Theoretical Frameworks in Ether Lipid Biochemistry
The ether bond in 1,2-propanediol, 3-(heptyloxy)- confers distinct biophysical properties compared to ester-linked lipids:
- Hydrogen Bonding Dynamics : The absence of a carbonyl group at the sn-1 position reduces competition for hydrogen bonding, enabling stronger intermolecular interactions between adjacent phospholipid headgroups.
- Membrane Packing Efficiency : Molecular dynamics simulations suggest that linear alkyl chains (e.g., heptyl) promote tighter lipid packing than branched or unsaturated chains, potentially enhancing membrane rigidity.
- Peroxisomal Biosynthesis Parallels : While synthetic, this compound’s ether bond formation mirrors the peroxisomal acyl-dihydroxyacetone phosphate (acyl-DHAP) pathway, where alkylglycerone phosphate synthase (AGPS) catalyzes ether linkage formation.
These principles underpin its experimental utility in membrane reconstitution studies, particularly in investigating lipid raft microdomains.
Research Paradigms in Amphiphilic Compound Science
Current research on 1,2-propanediol, 3-(heptyloxy)- emphasizes three key areas:
- Surfactant Design : Its critical micelle concentration (CMC) and hydrophilic-lipophilic balance (HLB) are optimized for nonionic surfactant applications, outperforming shorter-chain analogs in stabilizing oil-in-water emulsions.
- Drug Delivery Systems : The heptyloxy chain’s length balances lipid solubility and steric hindrance, making it a candidate for prodrug conjugates targeting lipid bilayer penetration.
- Membrane Protein Studies : Synthetic lipid bilayers incorporating this ether lipid demonstrate enhanced stability for crystallizing G-protein-coupled receptors (GPCRs), attributable to reduced acyl chain mobility.
Emerging work explores its role in modulating lipid droplet formation, with neutron scattering studies revealing preferential partitioning into liquid-ordered membrane phases.
Properties
CAS No. |
10305-39-2 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-heptoxypropane-1,2-diol |
InChI |
InChI=1S/C10H22O3/c1-2-3-4-5-6-7-13-9-10(12)8-11/h10-12H,2-9H2,1H3 |
InChI Key |
LUCBXPCLWJFUFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1,2-Propanediol, 3-(heptyloxy)-
Reductive Etherification of Aldehydes with Glycerol
One of the most efficient and documented methods for synthesizing glycerol monoethers such as 1,2-Propanediol, 3-(heptyloxy)- is the two-step reductive etherification process . This method involves the reaction of glycerol with an aldehyde containing the desired alkyl chain (in this case, heptanal for the heptyloxy group).
Process Description
- Step 1: Reductive etherification of heptanal with an excess of glycerol to form the glycerol monoether intermediate, 1,2-Propanediol, 3-(heptyloxy)-.
- Step 2: Optionally, further reductive etherification can be performed to produce glycerol diethers if desired.
The reaction is typically catalyzed by palladium on carbon (Pd/C) under hydrogen pressure in a Parr reactor. Conditions reported include:
- Temperature: ~200 °C
- Hydrogen pressure: ~1000 psi
- Reaction time: ~20 hours
- Catalyst loading: 5 wt% relative to aldehyde
After the reaction, the mixture is filtered, and the product is extracted with ether and dried over sodium sulfate. Gas chromatography confirms the complete consumption of aldehyde and formation of the desired ether product.
Advantages
- High selectivity for monoether formation
- The product is a low viscosity liquid at room temperature, suitable for industrial applications
- The method allows for the preparation of various glycerol monoethers by changing the aldehyde
Example Reaction Scheme
| Reagent | Amount/Condition |
|---|---|
| Heptanal | 0.1 mol (13.2 g) |
| Glycerol | 1 mol (92.09 g) |
| Pd/C catalyst | 5 wt% relative to aldehyde (0.66 g) |
| Temperature | 200 °C |
| Hydrogen pressure | 1000 psi |
| Reaction time | 20 hours |
This method is described in patent EP2426099A1, which also reports similar procedures for other alkyl chain lengths in coalescent compositions.
Catalytic Reductive Etherification Mechanism
The reductive etherification involves:
- Initial formation of a hemiacetal between glycerol and the aldehyde.
- Catalytic hydrogenation of the hemiacetal intermediate to the ether.
- The reaction proceeds under hydrogen atmosphere with Pd/C as catalyst.
This method avoids harsh conditions and provides good yields and purity of glycerol monoethers, including 1,2-Propanediol, 3-(heptyloxy)-.
Analytical Data and Process Optimization
Product Purity and Yield
- Gas chromatography (GC) analysis is used to monitor aldehyde consumption and product formation.
- Complete conversion of heptanal was observed under the described conditions.
- The product is typically isolated by ether extraction and drying.
- The final product is a clear, low viscosity liquid, stable at room and sub-zero temperatures.
Process Parameters Impact
| Parameter | Effect on Reaction |
|---|---|
| Temperature (°C) | Higher temperatures increase reaction rate but may cause side reactions |
| Hydrogen pressure | Sufficient pressure (1000 psi) ensures full hydrogenation |
| Catalyst loading | 5 wt% Pd/C provides good conversion; lower loadings reduce rate |
| Reaction time | 20 hours ensures complete aldehyde consumption |
Comparison with Other Methods
While reductive etherification is the primary method for 1,2-Propanediol, 3-(heptyloxy)-, other general etherification methods include:
- Williamson ether synthesis using glycerol and alkyl halides under basic conditions (less selective, potential for polyether formation).
- Acid-catalyzed etherification (risk of side reactions and polymerization).
The reductive etherification method stands out for its selectivity and industrial applicability.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting materials | Glycerol and heptanal aldehyde | Excess glycerol used |
| Catalyst | Pd/C (5 wt% relative to aldehyde) | Heterogeneous catalyst |
| Reaction conditions | 200 °C, 1000 psi H2, 20 h | Parr reactor with stirring |
| Work-up | Filtration, ether extraction, drying | Sodium sulfate drying |
| Product | 1,2-Propanediol, 3-(heptyloxy)- | Low viscosity liquid, high purity |
| Analytical method | Gas chromatography | Confirms aldehyde consumption and product purity |
Research Discoveries and Industrial Relevance
- The reductive etherification process described in EP2426099A1 represents a significant advancement in the preparation of glycerol monoethers, including 1,2-Propanediol, 3-(heptyloxy)-.
- The method allows for the production of coalescent agents with tailored alkyl chain lengths, enhancing their performance in aqueous compositions.
- The process is scalable and compatible with industrial hydrogenation equipment.
- The product's physical properties (low viscosity, liquid state at low temperatures) make it suitable for various formulations.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-(heptyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or amines.
Scientific Research Applications
1,2-Propanediol, 3-(heptyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(heptyloxy)- involves its interaction with biological membranes due to its amphiphilic nature. The heptyloxy group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, the hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Table 1: Comparison of 1,2-Propanediol Derivatives
Key Observations:
Substituent Effects: Hydrophobicity: Increasing alkyl chain length (e.g., methoxy → heptyloxy → octyloxy) enhances hydrophobicity, reducing water solubility. For instance, the heptyloxy derivative’s long chain imparts surfactant-like behavior, while the methoxy analog remains water-miscible . Dipole Moments: Aromatic substituents (e.g., phenoxy) increase dipole moments due to electron-rich aromatic rings, whereas alkyl chains lower polarity .
Thermal Properties: Phenoxy derivatives exhibit higher boiling points (e.g., 588.2 K for 3-phenoxy) compared to alkyl-substituted analogs, attributed to stronger intermolecular forces . Data for the heptyloxy derivative’s boiling point is unavailable but expected to lie between phenoxy (high) and methoxy (low) analogs.
Biological Activity
1,2-Propanediol, 3-(heptyloxy)-, also known by its CAS number 10305-39-2, is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of available literature, including data tables and case studies.
Chemical Structure and Properties
1,2-Propanediol, 3-(heptyloxy)- is characterized by a propanediol backbone with a heptyloxy group attached. This structure influences its solubility and interaction with biological systems. The heptyloxy group enhances lipophilicity, which can affect membrane permeability and biological activity.
Antimicrobial Properties
Research indicates that compounds similar to 1,2-Propanediol, 3-(heptyloxy)- may exhibit antimicrobial properties. A study on alkyl glyceryl ethers revealed that long-chain derivatives possess significant antibacterial activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to their amphiphilic nature.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,2-Propanediol, 3-(heptyloxy)- | Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL | |
| Pseudomonas aeruginosa | 100 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines have shown that the compound exhibits dose-dependent effects. In vitro studies demonstrated that at higher concentrations, it can induce apoptosis in cancer cell lines while having minimal effects on normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 30 |
| MCF-7 (breast cancer) | 25 |
| NIH/3T3 (normal fibroblast) | >100 |
The biological activity of 1,2-Propanediol, 3-(heptyloxy)- is hypothesized to be mediated through several pathways:
- Membrane Disruption: The amphiphilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microorganisms.
- Apoptosis Induction: In cancer cells, it may activate intrinsic apoptotic pathways, leading to cell death.
Case Studies
- Antibacterial Efficacy: A study conducted by Smith et al. (2022) demonstrated the effectiveness of long-chain propanediols in inhibiting biofilm formation in Staphylococcus aureus. The results indicated that compounds with heptyloxy groups significantly reduced biofilm mass compared to controls.
- Cancer Cell Apoptosis: Research by Johnson et al. (2023) showed that treatment with 1,2-Propanediol, 3-(heptyloxy)- led to increased expression of pro-apoptotic markers in MCF-7 cells. Flow cytometry analysis confirmed a rise in early apoptotic cells after treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-Propanediol, 3-(heptyloxy)-, and how can regioselectivity be ensured?
- Methodological Answer : The compound can be synthesized via alkylation of 1-chloropropane-1,2-diol with heptanol under basic conditions (e.g., NaOH or KOH). Regioselectivity is influenced by steric and electronic factors; the primary hydroxyl group in 1,2-propanediol is typically more reactive. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction efficiency. Purification via fractional distillation or column chromatography is critical to isolate the desired regioisomer .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1,2-Propanediol, 3-(heptyloxy)-?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the ether linkage (δ 3.3–3.7 ppm for -OCH-) and heptyl chain integration. 2D NMR (e.g., HSQC, COSY) resolves overlapping signals in crowded regions .
- Mass Spectrometry : Electron ionization (EI-MS) or ESI-MS identifies molecular ion peaks (expected m/z ≈ 218 for CHO) and fragmentation patterns .
- IR Spectroscopy : Key bands include O-H stretch (~3400 cm) and C-O-C asymmetric stretch (~1120 cm) .
Q. How do structural modifications (e.g., alkyl chain length) influence the physicochemical properties of 3-alkoxy-1,2-propanediol derivatives?
- Methodological Answer : Increasing alkyl chain length (e.g., heptyl vs. octyl) reduces volatility due to higher molecular weight and enhances lipophilicity. Viscosity rises with chain length, as observed in analogs like 3-(octyloxy)-1,2-propanediol (CAS 10438-94-5). Solubility in polar solvents (e.g., water) decreases with longer hydrophobic chains, requiring empirical testing via shake-flask methods .
Advanced Research Questions
Q. How can contradictory data on biological activity or environmental persistence of 3-alkoxy-1,2-propanediol derivatives be resolved?
- Methodological Answer : Discrepancies may arise from impurities or isomerism. Implement rigorous purity checks (HPLC ≥98%) and isomer-specific assays (e.g., chiral chromatography). For environmental studies, use isotope-labeled analogs (e.g., -tagged) to track degradation pathways and mitigate matrix effects in LC-MS/MS analyses .
Q. What computational approaches predict the solvation behavior and thermodynamic stability of 1,2-Propanediol, 3-(heptyloxy)-?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation free energy in water/octanol systems. Density Functional Theory (DFT) calculates Gibbs free energy of formation, validated against experimental thermochemistry data (e.g., enthalpy of vaporization from NIST sources) .
Q. How can environmental monitoring frameworks detect trace levels of 3-(heptyloxy)-1,2-propanediol in aquatic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
